molecular formula C11H9NOS B13181327 1-[3-(Pyridin-3-yl)thiophen-2-yl]ethan-1-one

1-[3-(Pyridin-3-yl)thiophen-2-yl]ethan-1-one

Cat. No.: B13181327
M. Wt: 203.26 g/mol
InChI Key: APYKRDIMMPGWQK-UHFFFAOYSA-N
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Description

1-[3-(Pyridin-3-yl)thiophen-2-yl]ethan-1-one is a heterocyclic compound that features both pyridine and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Pyridin-3-yl)thiophen-2-yl]ethan-1-one typically involves the condensation of 3-acetylpyridine with thiophene-2-carboxaldehyde. This reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate . The reaction mixture is usually refluxed in an appropriate solvent like ethanol or methanol to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-[3-(Pyridin-3-yl)thiophen-2-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products:

Scientific Research Applications

1-[3-(Pyridin-3-yl)thiophen-2-yl]ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-(Pyridin-3-yl)thiophen-2-yl]ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites .

Comparison with Similar Compounds

  • 1-(Pyridin-3-yl)-3-(thiophen-2-yl)propenone
  • 2-(2-Thienyl)pyridine
  • 5-(2-Pyridyl)thiophene-2-carboxaldehyde

Comparison: 1-[3-(Pyridin-3-yl)thiophen-2-yl]ethan-1-one is unique due to its specific arrangement of the pyridine and thiophene rings, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted applications .

Properties

Molecular Formula

C11H9NOS

Molecular Weight

203.26 g/mol

IUPAC Name

1-(3-pyridin-3-ylthiophen-2-yl)ethanone

InChI

InChI=1S/C11H9NOS/c1-8(13)11-10(4-6-14-11)9-3-2-5-12-7-9/h2-7H,1H3

InChI Key

APYKRDIMMPGWQK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CS1)C2=CN=CC=C2

Origin of Product

United States

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